(5Z)-5-benzylidene-2-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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Overview
Description
5-(PHENYLMETHYLENE)-2-[4-(PHENYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the class of thiazolones This compound is characterized by the presence of a thiazolone ring, a phenylmethylene group, and a phenylsulfonyl-substituted piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(PHENYLMETHYLENE)-2-[4-(PHENYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE typically involves the following steps:
Formation of the Thiazolone Ring: The thiazolone ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Phenylmethylene Group: The phenylmethylene group can be introduced via a condensation reaction between the thiazolone ring and benzaldehyde in the presence of a suitable catalyst.
Attachment of the Phenylsulfonyl-Substituted Piperazine: The final step involves the nucleophilic substitution reaction between the thiazolone derivative and 4-(phenylsulfonyl)piperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(PHENYLMETHYLENE)-2-[4-(PHENYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenylmethylene and piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced thiazolone derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
5-(PHENYLMETHYLENE)-2-[4-(PHENYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, particularly in the context of serotonin receptors.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-(PHENYLMETHYLENE)-2-[4-(PHENYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE involves:
Comparison with Similar Compounds
Similar Compounds
4-(PHENYLSULFONYL)MORPHOLINE: Shares the phenylsulfonyl group but differs in the core structure.
Amino-phenylmethylene-imidazolone Derivatives: Similar in terms of receptor binding properties but differ in the core structure and specific biological activities.
Uniqueness
5-(PHENYLMETHYLENE)-2-[4-(PHENYLSULFONYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is unique due to its combination of a thiazolone ring with phenylmethylene and phenylsulfonyl-piperazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O3S2 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
(5Z)-2-[4-(benzenesulfonyl)piperazin-1-yl]-5-benzylidene-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H19N3O3S2/c24-19-18(15-16-7-3-1-4-8-16)27-20(21-19)22-11-13-23(14-12-22)28(25,26)17-9-5-2-6-10-17/h1-10,15H,11-14H2/b18-15- |
InChI Key |
ZVXPWOCCMUYLMW-SDXDJHTJSA-N |
Isomeric SMILES |
C1CN(CCN1C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=NC(=O)C(=CC3=CC=CC=C3)S2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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